Dibromodichlorosilane

CVD precursor volatility Vapor delivery engineering Thermal budget optimization

Dibromodichlorosilane (SiBr₂Cl₂, CAS 13465-75-3) is an inorganic mixed-halide silane of the class silicon tetrahalides (SiX₄, where X = Cl, Br), existing as a colorless, fuming liquid with a boiling point of 104 °C and a vapor pressure of 36.5 mmHg at 25 °C. It occupies the middle position in the fully halogenated SiX₄ series between silicon tetrachloride (SiCl₄, bp 57 °C) and silicon tetrabromide (SiBr₄, bp 153 °C), and is a member of the mixed chlorobromosilane family that also includes bromotrichlorosilane (BrSiCl₃, CAS 13465-74-2) and tribromochlorosilane (Br₃SiCl).

Molecular Formula Br2Cl2Si
Molecular Weight 258.80 g/mol
CAS No. 13465-75-3
Cat. No. B14721626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromodichlorosilane
CAS13465-75-3
Molecular FormulaBr2Cl2Si
Molecular Weight258.80 g/mol
Structural Identifiers
SMILES[Si](Cl)(Cl)(Br)Br
InChIInChI=1S/Br2Cl2Si/c1-5(2,3)4
InChIKeyDTOHXGVDKNULFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromodichlorosilane (CAS 13465-75-3): Procurement-Grade Identification for Mixed-Halide Silicon Precursors


Dibromodichlorosilane (SiBr₂Cl₂, CAS 13465-75-3) is an inorganic mixed-halide silane of the class silicon tetrahalides (SiX₄, where X = Cl, Br), existing as a colorless, fuming liquid with a boiling point of 104 °C and a vapor pressure of 36.5 mmHg at 25 °C . It occupies the middle position in the fully halogenated SiX₄ series between silicon tetrachloride (SiCl₄, bp 57 °C) and silicon tetrabromide (SiBr₄, bp 153 °C), and is a member of the mixed chlorobromosilane family that also includes bromotrichlorosilane (BrSiCl₃, CAS 13465-74-2) and tribromochlorosilane (Br₃SiCl) [1]. Its procurement is typically targeted for applications requiring a dual-halide chemistry that offers reactivity, volatility, or decomposition characteristics distinct from single-halogen silicon sources.

Why SiCl₄, SiBr₄, or SiHCl₃ Cannot Replace Dibromodichlorosilane: A Question of Physicochemical Deposition Windows


Generic substitution of dibromodichlorosilane with a single-halogen analog such as SiCl₄ or SiBr₄ is not straightforward for several key reasons. First, the volatility of SiBr₂Cl₂ (bp 104 °C ) is intermediate between that of SiCl₄ (bp 57 °C ) and SiBr₄ (bp 153 °C ), which directly dictates a unique thermal budget and vapor delivery window in CVD or ALD processes. Second, the coexistence of both Si–Cl and Si–Br bonds on a single molecular precursor enables a dual-chemistry decomposition pathway that cannot be replicated by simply mixing SiCl₄ and SiBr₄ gases; the bond dissociation energies (BDE) differ by approximately 20–30 kcal/mol between the two halogens, providing an intrinsic selectivity vector for surface reactions [1]. User reports on Google Patents indicate that specific mixed halosilane compositions are claimed for producing photoconductive amorphous silicon films with properties unattainable from single-halogen sources, underscoring the critical role of halogen speciation [2].

Quantitative Differentiation Evidence for Dibromodichlorosilane Against its Closest Analogs


Boiling Point as a Surrogate for Volatility Window: SiBr₂Cl₂ vs. SiCl₄ and SiBr₄

The boiling point of dibromodichlorosilane (104 °C at 760 mmHg ) occupies a gap between SiCl₄ (57 °C ) and SiBr₄ (153 °C ). This provides a process window for moderate-temperature vapor draw and delivery that avoids the cryogenic cooling needed for SiCl₄ to prevent premature vaporization and the high-temperature heating required for SiBr₄ to achieve sufficient vapor pressure, directly impacting source vessel engineering and mass flow control stability [1].

CVD precursor volatility Vapor delivery engineering Thermal budget optimization

Vapor Pressure at Room Temperature: A Practical Parameter for Bubbler-Based Delivery of SiBr₂Cl₂

The vapor pressure of dibromodichlorosilane at 25 °C is 36.5 mmHg , compared to 194 mmHg for SiCl₄ [1] and approximately 5 mmHg for SiBr₄ at the same temperature . This places the compound in a regime that enables direct vapor draw without carrier gas assistance for low-pressure CVD, while avoiding excessive source consumption rates typical of the highly volatile SiCl₄ [2].

CVD/ALD precursor delivery Mass flow control Vapor pressure engineering

Bond Energy Differential Enables Selective Halogen Abstraction in Surface Chemistry

The two distinct Si–halogen bond energies in SiBr₂Cl₂—Si–Cl (~97 kcal/mol) and Si–Br (~74 kcal/mol) [1]—provide an energetic bias for preferential Br abstraction over Cl abstraction. Scanning tunneling microscopy studies on Si(100)-2×1 have shown that the desorption rates of SiCl₂ and SiBr₂ species differ significantly at temperatures of 750–850 K, with SiBr₂(a) exhibiting enhanced desorption due to a redimerization pathway that is not available for the pure chloride system [2]. This suggests that a mixed-halide precursor like SiBr₂Cl₂ can, in principle, deliver a tailored halogen coverage profile on silicon surfaces.

Surface chemistry Selective etching Molecular beam epitaxy

Amorphous Silicon Film Quality from Mixed-Halide Pyrolysis: A Patent-Backed Differentiation

A foundational patent by Sharp et al. (EP 0140660 A2, assigned to Dow Corning Corporation) explicitly teaches the thermal decomposition of bromo- and chloro-substituted silanes, including mixed halosilanes, to produce amorphous polymeric halosilane films that are highly stable, abrasion-resistant, photoconductive, and dopable [1]. The patent distinguishes these films from those derived from single-halogen precursors (e.g., pure SiCl₄ or SiBr₄) and from conventional a-Si:H (amorphous hydrogenated silicon) films by their combination of hardness, optical reflectivity, and semiconductor properties without the need for plasma enhancement or hydrogen co-reactants [2]. Although quantitative film property data (e.g., conductivity, bandgap) are not publicly benchmarked against SiCl₄-derived films in the open literature, the patent claims imply a functional superiority for dibromodichlorosilane-class precursors for specific coating applications.

Amorphous silicon Photoconductive films Halosilane pyrolysis

Best-Fit Application Scenarios for Dibromodichlorosilane Based on Verified Differentiation


Moderate-Temperature CVD of Silicon-Containing Films without H₂ or Plasma

When a deposition process must operate at a substrate temperature between 250 and 550 °C without plasma enhancement or hydrogen dilution, dibromodichlorosilane offers a vapor pressure of 36.5 mmHg at 25 °C , which is sufficient for direct vapor-phase transport while its intermediate boiling point of 104 °C [1] avoids the low flash point and explosion hazard associated with silane (SiH₄) or dichlorosilane (SiH₂Cl₂). This makes it a candidate precursor for coating temperature-sensitive substrates in an inert atmosphere, as described in the early Dow Corning patent [2].

Source Material for Mixed-Halide Redistribution Synthesis

As a mixed halosilane, dibromodichlorosilane can participate in halogen redistribution reactions (e.g., with SiCl₄ or SiBr₄) to generate the full spectrum of chlorobromosilanes (SiBrCl₃, SiBr₃Cl) [1], which are valuable as research precursors for studying structure–activity relationships in silicon surface chemistry. Its procurement is thus strategic for laboratories engaged in synthesizing custom mixed-halide silicon compounds.

Reference Compound for Halogen Desorption Kinetics on Silicon Surfaces

Surface science studies have documented distinct desorption kinetics for SiCl₂ and SiBr₂ species on Si(100) [3]. Dibromodichlorosilane, because it delivers both halogen atoms from a single molecular source, serves as an ideal model precursor for investigating competitive desorption pathways without the confounding effects of gas-phase mixing of two different precursor molecules, enabling clean determination of surface halogen coverage effects.

Specialty Coating Development for Abrasion-Resistant Photoconductive Layers

Although quantitative film property data are not publicly available, the patent literature suggests that films derived from mixed bromo/chlorosilane pyrolysis exhibit a unique combination of hardness, optical reflectivity, and photoconductivity [2]. This niche may be relevant for developing scratch-resistant optical coatings or thin-film transistors where conventional a-Si:H or SiN_x coatings do not meet the required mechanical specifications.

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